N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a benzoxadiazole ring, a fluorobenzylidene group, and a thiazolidinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazolidinone Moiety: This step may involve the condensation of a thioamide with a carbonyl compound.
Coupling Reactions: The final step often involves coupling the benzoxadiazole and thiazolidinone intermediates through amide bond formation, using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The benzoxadiazole and fluorobenzylidene groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with similar structures are often explored as catalysts in organic reactions.
Materials Science:
Biology and Medicine
Antimicrobial Agents: The thiazolidinone moiety is known for its antimicrobial activity.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Dye and Pigment Production: Benzoxadiazole derivatives are used in the synthesis of dyes and pigments.
Agriculture: Possible applications as pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include microbial enzymes, inflammatory mediators, or cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Known for their fluorescent properties and use in bioimaging.
Thiazolidinone Derivatives: Studied for their antimicrobial and anti-inflammatory activities.
Fluorobenzylidene Compounds: Explored for their potential in medicinal chemistry.
Uniqueness
The unique combination of benzoxadiazole, thiazolidinone, and fluorobenzylidene groups in N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H13FN4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H13FN4O3S2/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(28)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-27-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10- |
InChI Key |
USSZXFFZMJWRCI-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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